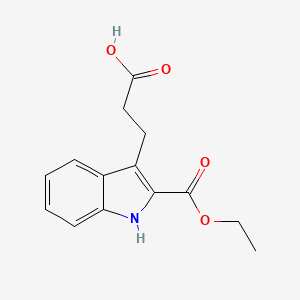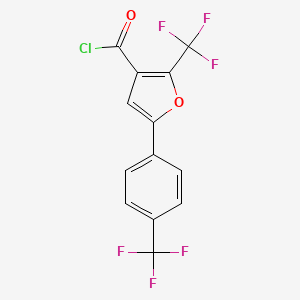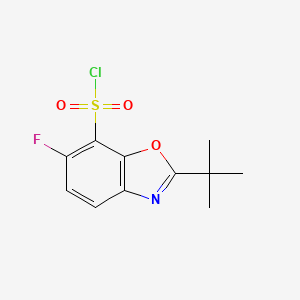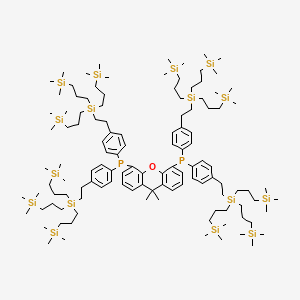
(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis(bis(4-(2-(tris(3-(trimethylsilyl)propyl)silyl)ethyl)phenyl)phosphine)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis(bis(4-(2-(tris(3-(trimethylsilyl)propyl)silyl)ethyl)phenyl)phosphine): is a complex organophosphorus compound
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (9,9-Dimethyl-9H-xanthene-4,5-diyl)bis(bis(4-(2-(tris(3-(trimethylsilyl)propyl)silyl)ethyl)phenyl)phosphine) involves multiple steps, typically starting with the preparation of the xanthene core, followed by the introduction of phosphine groups. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and implementing purification techniques such as chromatography or crystallization to achieve the required quality standards.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents like hydrogen peroxide or oxygen.
Reduction: Reduction reactions may involve reducing agents such as lithium aluminum hydride.
Substitution: Substitution reactions can occur, where one functional group is replaced by another, typically using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, oxygen.
Reducing Agents: Lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted phosphine compounds.
科学的研究の応用
Chemistry
In chemistry, (9,9-Dimethyl-9H-xanthene-4,5-diyl)bis(bis(4-(2-(tris(3-(trimethylsilyl)propyl)silyl)ethyl)phenyl)phosphine) is used as a ligand in coordination chemistry. It can form complexes with transition metals, which are valuable in catalysis and material science.
Biology
In biological research, this compound may be used to study enzyme mechanisms or as a probe in biochemical assays. Its unique structure allows it to interact with specific biological targets, providing insights into molecular interactions.
Medicine
In medicine, the compound’s potential therapeutic applications are explored, including its use as a drug delivery agent or in diagnostic imaging. Its ability to form stable complexes with metals makes it a candidate for targeted therapies.
Industry
In the industrial sector, the compound is used in the development of advanced materials, such as polymers and coatings. Its stability and reactivity make it suitable for various manufacturing processes.
作用機序
The mechanism of action of (9,9-Dimethyl-9H-xanthene-4,5-diyl)bis(bis(4-(2-(tris(3-(trimethylsilyl)propyl)silyl)ethyl)phenyl)phosphine) involves its interaction with molecular targets, such as enzymes or receptors. The compound’s phosphine groups can coordinate with metal ions, influencing catalytic activity or binding to specific sites on proteins. This interaction can modulate biological pathways, leading to various effects depending on the context.
類似化合物との比較
Similar Compounds
Triphenylphosphine: A simpler phosphine compound used in similar applications but lacks the xanthene core.
Xantphos: A related compound with a similar xanthene backbone but different substituents on the phosphine groups.
Uniqueness
(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis(bis(4-(2-(tris(3-(trimethylsilyl)propyl)silyl)ethyl)phenyl)phosphine) is unique due to its specific structural features, such as the xanthene core and the bulky tris(trimethylsilyl)propyl groups. These features confer distinct reactivity and stability, making it suitable for specialized applications in various fields.
特性
分子式 |
C119H224OP2Si16 |
|---|---|
分子量 |
2182.4 g/mol |
IUPAC名 |
[5-bis[4-[2-[tris(3-trimethylsilylpropyl)silyl]ethyl]phenyl]phosphanyl-9,9-dimethylxanthen-4-yl]-bis[4-[2-[tris(3-trimethylsilylpropyl)silyl]ethyl]phenyl]phosphane |
InChI |
InChI=1S/C119H224OP2Si16/c1-119(2)113-53-39-55-115(121(109-65-57-105(58-66-109)73-101-135(89-41-77-123(3,4)5,90-42-78-124(6,7)8)91-43-79-125(9,10)11)110-67-59-106(60-68-110)74-102-136(92-44-80-126(12,13)14,93-45-81-127(15,16)17)94-46-82-128(18,19)20)117(113)120-118-114(119)54-40-56-116(118)122(111-69-61-107(62-70-111)75-103-137(95-47-83-129(21,22)23,96-48-84-130(24,25)26)97-49-85-131(27,28)29)112-71-63-108(64-72-112)76-104-138(98-50-86-132(30,31)32,99-51-87-133(33,34)35)100-52-88-134(36,37)38/h39-40,53-72H,41-52,73-104H2,1-38H3 |
InChIキー |
DIQZVBNBWFNHRM-UHFFFAOYSA-N |
正規SMILES |
CC1(C2=C(C(=CC=C2)P(C3=CC=C(C=C3)CC[Si](CCC[Si](C)(C)C)(CCC[Si](C)(C)C)CCC[Si](C)(C)C)C4=CC=C(C=C4)CC[Si](CCC[Si](C)(C)C)(CCC[Si](C)(C)C)CCC[Si](C)(C)C)OC5=C1C=CC=C5P(C6=CC=C(C=C6)CC[Si](CCC[Si](C)(C)C)(CCC[Si](C)(C)C)CCC[Si](C)(C)C)C7=CC=C(C=C7)CC[Si](CCC[Si](C)(C)C)(CCC[Si](C)(C)C)CCC[Si](C)(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


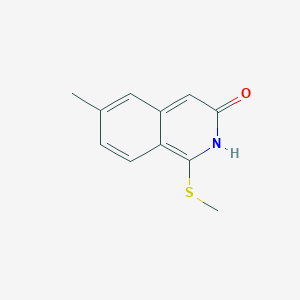
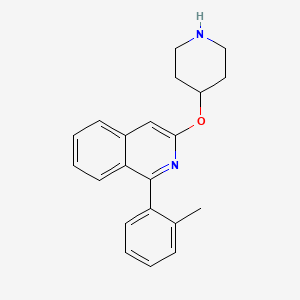
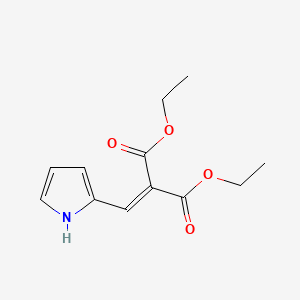
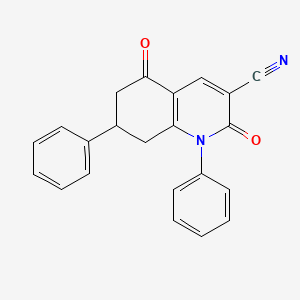


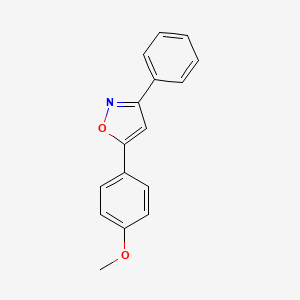
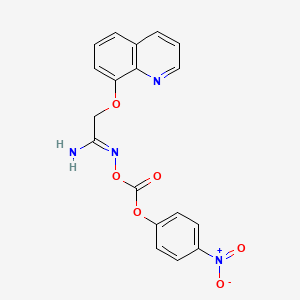
![Ethyl 2-{[(8-hydroxyquinolin-7-yl)(phenyl)methyl]amino}benzoate](/img/structure/B12901928.png)
![4-Chloro-5-{[(prop-2-en-1-yl)sulfanyl]methyl}-1,2-oxazol-3(2H)-one](/img/structure/B12901935.png)
